molecular formula C11H10N2O4 B1435897 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol CAS No. 1231244-45-3

2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol

Cat. No.: B1435897
CAS No.: 1231244-45-3
M. Wt: 234.21 g/mol
InChI Key: BRJIGKVRCJZTPU-UHFFFAOYSA-N
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Description

2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol is a chemical compound with a complex structure that includes a nitro group, a phenyl ring, an isoxazole ring, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The nitro group can be introduced through nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoxazole ring may also contribute to the compound’s activity by interacting with enzymes or receptors involved in key biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Nitro-phenyl)-isoxazol-5-yl]-ethanol
  • 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-methanol
  • 2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-propane

Uniqueness

2-[3-(3-Nitro-phenyl)-isoxazol-5-yl]-ethanol is unique due to the specific positioning of the nitro group and the ethanol group, which can influence its reactivity and biological activity. The presence of the isoxazole ring also imparts distinct chemical properties that differentiate it from other similar compounds .

Properties

IUPAC Name

2-[3-(3-nitrophenyl)-1,2-oxazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c14-5-4-10-7-11(12-17-10)8-2-1-3-9(6-8)13(15)16/h1-3,6-7,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJIGKVRCJZTPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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